![molecular formula C20H17ClN4OS B2464432 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1448056-38-9](/img/structure/B2464432.png)

2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

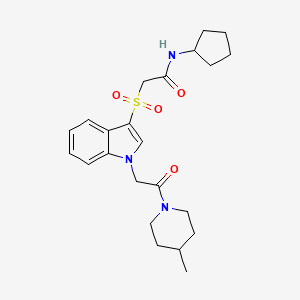

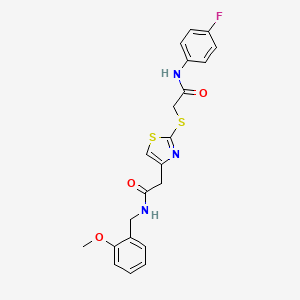

The compound contains a benzimidazole moiety, a thiazole moiety, and a chlorophenyl group. Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications . Thiazoles are sulfur and nitrogen containing heterocycles that are also found in many biologically active compounds .

Molecular Structure Analysis

The benzimidazole moiety consists of a fused benzene and imidazole ring. The thiazole moiety is a five-membered ring containing sulfur and nitrogen .Chemical Reactions Analysis

Benzimidazoles and thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the presence and position of substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure, including factors such as its degree of substitution and the nature of its substituents .Scientific Research Applications

Anticancer Activity

Benzimidazole and thiazole derivatives have shown considerable anticancer activity against various cancer cell lines. For example, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for their potential antitumor activity in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Compounds demonstrated considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, benzimidazole–thiazole derivatives were synthesized and showed promising anticancer activity against tested cancerous cell lines, highlighting their potential as therapeutic agents (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).

Antimicrobial Activity

The antimicrobial properties of benzimidazole and thiazole derivatives have also been explored. A study synthesized various benzimidazole derivatives and evaluated their corrosion inhibition potential, which indirectly hints at their antimicrobial efficacy. These compounds showed significant activity, suggesting their utility in microbial inhibition applications (Rouifi, Rbaa, Abousalem, Benhiba, Laabaissi, Oudda, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020). Additionally, some 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives were synthesized and showed significant antimicrobial activity against a range of microorganisms, indicating their potential in treating infectious diseases (Turan-Zitouni, Kaplancıklı, Özdemir, Revial, & Güven, 2007).

Enzyme Inhibition

The compound and its related derivatives have been studied for their ability to inhibit specific enzymes, such as acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which is significant for cholesterol metabolism. For instance, a potent inhibitor of human ACAT-1 exhibited selectivity and improved oral absorption, highlighting its potential for treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Mechanism of Action

Target of Action

Benzimidazoles are known to interact with a variety of biological targets, including tubulin , a protein involved in cell division. Thiazoles are also known to interact with various enzymes and receptors, but the specific targets would depend on the exact structure and substitutions on the thiazole ring.

Mode of Action

The mode of action of benzimidazoles and thiazoles can vary widely depending on their specific structure and target. For example, benzimidazoles that target tubulin can disrupt microtubule formation and thus inhibit cell division .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For benzimidazoles that target tubulin, the main affected pathway would be the cell cycle, specifically the mitosis phase where microtubules are required for chromosome separation .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For benzimidazoles that inhibit tubulin, the result would be cell cycle arrest and potentially cell death .

Safety and Hazards

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Given the importance of benzimidazoles and thiazoles in various fields, there may be interest in developing new derivatives with improved properties or novel activities .

Properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c1-13-18(27-20(24-13)14-6-2-3-7-15(14)21)10-22-19(26)11-25-12-23-16-8-4-5-9-17(16)25/h2-9,12H,10-11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPQQEDEIPSUPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-10-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methyl]-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2464351.png)

![methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2464356.png)

![4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2464359.png)

![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2464362.png)

![6-[(4-fluorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2464363.png)

![4-methyl-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2464369.png)